propan-2-yl N-(4-methylphenyl)carbamate
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Overview
Description
Propan-2-yl N-(4-methylphenyl)carbamate is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(4-methylphenyl)carbamate typically involves the reaction of isopropyl chloroformate with 4-methylphenylamine (p-toluidine) under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
C3H7OCOCl+C7H9NH2→C3H7OCO-NH-C7H8+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Propan-2-yl N-(4-methylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of propan-2-yl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Propan-2-yl N-(4-methylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity . The position of the methyl group on the aromatic ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers .
Properties
CAS No. |
36613-26-0 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
propan-2-yl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)14-11(13)12-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13) |
InChI Key |
OCJDJZUWXVNOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)C |
Origin of Product |
United States |
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